molecular formula C18H21NO6 B11828203 N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide

N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide

Cat. No.: B11828203
M. Wt: 347.4 g/mol
InChI Key: PMDRYFOFPVXWQM-DUQPFJRNSA-N
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Description

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C18H21NO6. It is a derivative of glucopyranoside and is known for its applications in various scientific fields, particularly in the synthesis of drugs targeting infectious diseases caused by Gram-positive bacteria.

Preparation Methods

The synthesis of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. One common method includes the reaction of 2-naphthol with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography.

Chemical Reactions Analysis

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research due to its potent antibacterial properties. It serves as a valuable reagent in the synthesis of various drugs targeting infectious diseases, particularly those caused by Gram-positive bacteria. Additionally, it is utilized in proteomics research and other biomedical applications.

Mechanism of Action

The mechanism of action of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes involved in the synthesis of bacterial cell walls, inhibiting their function and leading to the death of the bacteria. This makes it an effective antibacterial agent.

Comparison with Similar Compounds

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with similar compounds such as:

    1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: This compound has a similar structure but differs in the position of the naphthyl group.

    Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: This compound has a benzyl group instead of a naphthyl group, leading to different chemical properties and applications.

    4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: This compound has a nitrophenyl group and is used in different biochemical assays.

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside stands out due to its potent antibacterial properties and its specific applications in drug synthesis targeting Gram-positive bacteria.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxan-3-yl]acetamide

InChI

InChI=1S/C18H21NO6/c1-10(21)19-15-17(16(22)14(9-20)25-18(15)23)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1

InChI Key

PMDRYFOFPVXWQM-DUQPFJRNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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